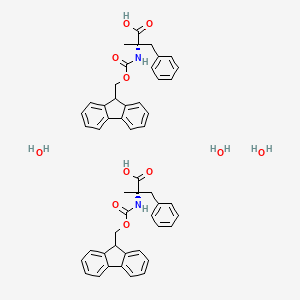

Fmoc-alpha-Me-Phe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C50H52N2O11 |

|---|---|

Molecular Weight |

857.0 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid;trihydrate |

InChI |

InChI=1S/2C25H23NO4.3H2O/c2*1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;;;/h2*2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28);3*1H2/t2*25-;;;/m00.../s1 |

InChI Key |

YWEXLZNOLNLYQK-PLZARRIGSA-N |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.O.O |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-phenylalanine, commonly referred to as Fmoc-α-methyl-L-phenylalanine, is a pivotal building block in modern peptide synthesis and drug discovery. The incorporation of an α-methyl group onto the amino acid backbone imparts significant conformational constraints and enhanced resistance to enzymatic degradation in the resulting peptides. These properties are highly desirable in the development of therapeutic peptides with improved stability and bioavailability. This technical guide provides a comprehensive overview of the synthesis of this important molecule, detailing the enantioselective synthesis of its precursor, (S)-α-methyl-phenylalanine, and its subsequent protection with the fluorenylmethyloxycarbonyl (Fmoc) group. This document includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate its practical application in a research and development setting.

Introduction

The strategic modification of amino acid structures is a cornerstone of medicinal chemistry and peptide science. α,α-disubstituted amino acids, such as α-methyl-phenylalanine, are of particular interest due to their ability to induce stable secondary structures (e.g., helices and turns) in peptides and protect against enzymatic cleavage. The (S)-enantiomer of α-methyl-phenylalanine is a crucial chiral synthon for these applications. For its use in solid-phase peptide synthesis (SPPS), the α-amino group must be protected, most commonly with the base-labile Fmoc group. This guide outlines a reliable synthetic route to obtain high-purity Fmoc-(S)-α-methyl-phenylalanine.

Physicochemical and Characterization Data

A summary of the key physicochemical and characterization data for the final product is presented in Table 1.

Table 1: Physicochemical Properties of (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-phenylalanine

| Property | Value | Reference |

| CAS Number | 135944-05-7 | [1] |

| Molecular Formula | C₂₅H₂₃NO₄ | [1] |

| Molecular Weight | 401.45 g/mol | [1] |

| Appearance | White to off-white powder | Generic |

| Purity (HPLC) | ≥99.0% | |

| Optical Activity [α]²⁰/D | -55.0 ± 3° (c = 1% in DMF) | |

| Storage Temperature | 2-8°C | [1] |

Synthetic Pathway Overview

The synthesis of Fmoc-(S)-α-methyl-phenylalanine is a two-stage process. The first stage involves the enantioselective synthesis of the precursor amino acid, (S)-α-methyl-phenylalanine. The second stage is the protection of the α-amino group of this precursor with the Fmoc group.

References

A Comprehensive Technical Guide to Fmoc-α-Methyl-L-Phenylalanine (CAS: 135944-05-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) is a pivotal building block in modern peptide synthesis, particularly for the development of therapeutic peptides with enhanced stability and conformational rigidity. This whitepaper provides an in-depth technical overview of its properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS). The incorporation of the α-methyl group on the phenylalanine residue introduces significant steric hindrance, which can influence the peptide's secondary structure and increase its resistance to enzymatic degradation.

Core Properties of Fmoc-α-Me-Phe-OH

Fmoc-α-Me-Phe-OH is a derivative of the amino acid L-phenylalanine, where the amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a methyl group replaces the α-hydrogen. This modification has profound implications for peptide chemistry.

Physicochemical Data

A summary of the key quantitative data for Fmoc-α-Me-Phe-OH is presented in the table below.

| Property | Value | Reference |

| CAS Number | 135944-05-7 | [1][2] |

| Molecular Formula | C₂₅H₂₃NO₄ | [3][1][2] |

| Molecular Weight | 401.45 g/mol | [3][1][2] |

| Appearance | White to off-white or pale yellow powder | [4] |

| Melting Point | 72-75 °C | |

| Optical Activity | [α]20/D -9.9° (c=0.01g/mL in Methanol) | [5] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO); slightly soluble in Chloroform and Methanol; less soluble in water. | [4][5][6] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [2] |

Impact on Peptide Structure and Function

The introduction of an α-methyl group into a peptide backbone has significant consequences for its conformational properties and biological stability.

-

Conformational Constraint : The steric bulk of the α-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational rigidity often promotes the formation of helical secondary structures within the peptide.[1][7]

-

Increased Proteolytic Stability : The α-methyl group provides steric shielding, making the adjacent peptide bond more resistant to cleavage by proteases. This increased stability is a highly desirable trait for therapeutic peptides, as it can extend their in vivo half-life.[1][8]

-

Enhanced Bioavailability : The increased lipophilicity and stability resulting from α-methylation can contribute to improved cell permeability and overall bioavailability of peptide drugs.[3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-α-Me-Phe-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections provide a detailed methodology for its incorporation into a growing peptide chain.

Materials and Reagents

-

Fmoc-α-Me-Phe-OH (CAS: 135944-05-7)

-

SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)[9][10]

-

Dimethylformamide (DMF), peptide synthesis grade

-

Coupling Reagents:

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)[9]

-

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Step 1: Resin Preparation and Swelling

-

Place the desired amount of SPPS resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes to ensure optimal reaction conditions.[10]

-

After swelling, drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin-bound peptide.[11][12]

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]

Caption: Workflow for the Fmoc deprotection step in SPPS.

Step 3: Coupling of Fmoc-α-Me-Phe-OH

Due to the steric hindrance of the α-methyl group, extended coupling times and the use of a potent coupling reagent are recommended for efficient incorporation.

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-α-Me-Phe-OH and a near-equimolar amount of the coupling reagent (e.g., HCTU or HATU) in DMF.

-

Add 2 equivalents of DIEA for each equivalent of coupling reagent to the activation mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is often necessary for sterically hindered amino acids.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Caption: Experimental workflow for the coupling of Fmoc-α-Me-Phe-OH.

Step 4: Iteration and Final Cleavage

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence. Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA.

Signaling Pathways and Logical Relationships

The primary role of Fmoc-α-Me-Phe-OH is as a synthetic building block. While it does not directly participate in cellular signaling pathways, its incorporation into a peptide can significantly influence the peptide's interaction with biological targets, such as receptors or enzymes, due to the conformational constraints it imposes.

Caption: Logical relationship of Fmoc-α-Me-Phe-OH to peptide properties.

Conclusion

Fmoc-α-methyl-L-phenylalanine is an indispensable tool for medicinal chemists and peptide scientists. Its unique ability to confer conformational rigidity and enhanced stability makes it a valuable component in the design of novel peptide-based therapeutics. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development settings, ultimately contributing to the advancement of peptide drug discovery.

References

- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Detection [iris-biotech.de]

- 3. researchgate.net [researchgate.net]

- 4. cymitquimica.com [cymitquimica.com]

- 5. FMOC-ALPHA-METHYL-L-PHE | 135944-05-7 [chemicalbook.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. α-Methyl Amino Acids - Enamine [enamine.net]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Bot Detection [iris-biotech.de]

- 12. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Fmoc-α-Methyl-L-Phenylalanine: A Technical Guide

For Immediate Release

[City, State] – October 26, 2025 – Researchers and professionals in the field of drug development and peptide synthesis now have access to a comprehensive technical guide on the solubility of N-α-Fmoc-α-methyl-L-phenylalanine (Fmoc-alpha-Me-Phe-OH). This document provides a detailed overview of its solubility in dimethylformamide (DMF) and other common organic solvents, alongside a standardized experimental protocol for determining solubility, addressing a critical knowledge gap in the synthesis of complex peptides.

This compound is a crucial derivative of the amino acid phenylalanine, widely utilized as a building block in solid-phase peptide synthesis (SPPS).[1] The incorporation of an alpha-methyl group provides steric hindrance, which can significantly influence the conformation and biological activity of the resulting peptides.[1] A thorough understanding of its solubility is paramount for efficient and reliable peptide assembly.[1]

Qualitative Solubility of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a consistent qualitative understanding has been established through various chemical supplier specifications and research articles. The compound is generally characterized as a white to off-white solid.[1] Its solubility profile is typical for many Fmoc-protected amino acids, which are highly soluble in polar aprotic organic solvents and sparingly soluble in water.[2]

This technical guide summarizes the known qualitative solubility of this compound in several common laboratory solvents.

| Solvent | Chemical Formula | Type | Solubility |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble [1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble [1] |

| Water | H₂O | Polar Protic | Less Soluble / Insoluble [1] |

Experimental Protocol for Solubility Determination

To address the absence of standardized quantitative data, this guide proposes a detailed experimental protocol for determining the solubility of this compound. This protocol is designed to be adaptable for various organic solvents and provides a systematic approach to generating reliable and reproducible solubility data.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatically controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved solids, centrifuge the withdrawn sample and then filter it through a 0.22 µm syringe filter.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered supernatant by HPLC to determine the concentration of the dissolved this compound. A reverse-phase C18 column is typically suitable, with UV detection at a wavelength corresponding to the absorbance of the Fmoc group (around 265 nm).

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the saturated supernatant.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

The Role of Solubility in Peptide Synthesis

The solubility of Fmoc-amino acids is a critical parameter in solid-phase peptide synthesis (SPPS). Inefficient dissolution can lead to incomplete coupling reactions, resulting in deletion sequences and truncated peptides, which complicates the purification of the final product. The use of solvents like DMF is essential to ensure that the activated amino acid is fully available to react with the free N-terminus of the growing peptide chain on the solid support.

The logical relationship between solubility and the success of a coupling reaction in SPPS is depicted in the following diagram.

References

Fmoc-alpha-Me-Phe-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-phenylalanine (Fmoc-alpha-Me-Phe-OH) is a non-natural amino acid derivative widely utilized in peptide synthesis. The incorporation of an α-methyl group imparts conformational rigidity to the peptide backbone, which can enhance proteolytic stability and influence secondary structure. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into solid-phase peptide synthesis (SPPS) workflows. Understanding the stability and optimal storage conditions of this crucial building block is paramount to ensure the integrity of the synthesized peptides and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Physicochemical Properties and Specifications

This compound is typically supplied as a white to off-white powder.[1] Key physicochemical properties and typical quality specifications are summarized in Table 1.

Table 1: Physicochemical Properties and Typical Specifications for this compound

| Parameter | Typical Value/Specification |

| Chemical Formula | C₂₅H₂₃NO₄ |

| Molecular Weight | 401.46 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Purity (HPLC) | ≥ 98%[1] |

| Enantiomeric Purity | ≥ 99.8% |

| Solubility | Slightly soluble in Chloroform, DMF, Methanol; less soluble in water.[2] |

| CAS Number | 135944-05-7[1] |

Stability and Recommended Storage Conditions

The stability of this compound is influenced by temperature, moisture, and pH. Like most Fmoc-protected amino acids, it is relatively stable in its solid, lyophilized form when stored under appropriate conditions.

Recommended Storage

For optimal long-term stability, this compound should be stored under the conditions outlined in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C for short-term storage.[2][3][4] < -15°C for long-term storage.[5] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Reduces the risk of oxidation. |

| Moisture | Store in a tightly sealed container with a desiccant. | The compound is sensitive to moisture, which can lead to hydrolysis. |

| Light | Store in a light-protected container. | Protects against potential photolytic degradation. |

Stability in Solution

This compound is less stable in solution compared to its solid form. The rate and pathway of degradation in solution are highly dependent on the solvent, pH, and temperature. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) for a limited time.

Potential Degradation Pathways

The primary routes of degradation for this compound involve the Fmoc protecting group and the carboxylic acid moiety. The α-methyl group and the phenyl side chain are generally stable under typical handling and storage conditions but can be susceptible to oxidation under harsh conditions.

Base-Catalyzed Degradation of the Fmoc Group

The Fmoc group is notoriously labile to basic conditions. This property is exploited for its removal during SPPS, typically with a piperidine solution. However, exposure to even weak bases during storage or handling can lead to premature deprotection. The degradation of the Fmoc group proceeds via a β-elimination mechanism, yielding the free amine and dibenzofulvene (DBF). DBF can then react with the deprotecting agent (e.g., piperidine) to form an adduct.

Caption: Base-catalyzed degradation pathway of the Fmoc group.

Hydrolysis

In the presence of moisture, the carboxylic acid moiety of this compound can be susceptible to hydrolysis, although this is generally a slow process under neutral conditions. The presence of strong acids or bases can catalyze this reaction.

Autocatalytic Cleavage

Traces of the free amino acid can promote the autocatalytic cleavage of the Fmoc group in other molecules, compromising the long-term stability of the bulk material.[6]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products.

General Workflow for Stability Testing

The following diagram outlines a typical workflow for a forced degradation study.

References

- 1. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 2. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

- 3. Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine? [publica.fraunhofer.de]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of Fmoc-α-Methyl-L-Phenylalanine (Fmoc-α-Me-Phe-OH)

For Immediate Release

A comprehensive technical overview of the spectroscopic characteristics and analytical methodologies for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid (Fmoc-α-Me-Phe-OH), a key building block in peptide synthesis, is presented here for researchers, scientists, and professionals in drug development. This guide consolidates available data to facilitate its use in complex peptide design and synthesis.

Fmoc-α-Me-Phe-OH, a derivative of phenylalanine, incorporates a methyl group at the alpha-carbon, which imparts unique conformational constraints on the resulting peptides, enhancing their stability against enzymatic degradation. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis for the temporary protection of the alpha-amino group.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data for Fmoc-α-Me-Phe-OH

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Phenyl (Ar-H) | 7.10 - 7.40 | Multiplet | 5H of Phenylalanine side chain |

| Fmoc (Ar-H) | 7.60 - 7.90 | Multiplet | 8H of Fluorenyl group |

| Fmoc (CH, CH₂) | 4.20 - 4.50 | Multiplet | CH and CH₂ of Fluorenylmethoxycarbonyl group |

| α-Methyl (CH₃) | ~1.50 | Singlet | 3H of α-methyl group |

| β-Methylene (CH₂) | ~3.10 | AB quartet | 2H of β-methylene group |

| Carboxylic Acid (OH) | >10.0 | Broad Singlet | 1H of Carboxylic acid |

| Amide (NH) | ~5.5 - 6.5 | Singlet | 1H of Amide proton |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | ~176 | Carboxylic acid carbonyl |

| Carbonyl (C=O) | ~156 | Urethane carbonyl |

| Aromatic (Ar-C) | 120 - 145 | Phenylalanine and Fmoc aromatic carbons |

| Fmoc (CH, CH₂) | 47, 67 | CH and CH₂ of Fluorenylmethoxycarbonyl group |

| α-Carbon (Cα) | ~60 | Quaternary α-carbon |

| β-Carbon (Cβ) | ~40 | Methylene carbon of the benzyl side chain |

| α-Methyl (CH₃) | ~25 | α-methyl carbon |

Table 2: Infrared (IR) Spectroscopy Data for Fmoc-α-Me-Phe-OH

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Amide) | ~3300 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | ~1710 | Stretching |

| C=O (Urethane) | ~1690 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

Table 3: Mass Spectrometry (MS) Data for Fmoc-α-Me-Phe-OH

| Parameter | Value |

| Molecular Formula | C₂₅H₂₃NO₄ |

| Molecular Weight | 401.46 g/mol |

| Expected [M+H]⁺ | 402.17 |

| Expected [M+Na]⁺ | 424.15 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Fmoc-protected amino acids, including Fmoc-α-Me-Phe-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of Fmoc-α-Me-Phe-OH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect the chemical shifts of labile protons (NH and OH).

-

¹H NMR Acquisition :

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Parameters: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be -2 to 16 ppm.

-

-

¹³C NMR Acquisition :

-

Spectrometer: Same as for ¹H NMR, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For Attenuated Total Reflectance (ATR-FTIR): Place a small amount of the solid sample directly onto the ATR crystal.

-

For KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition :

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent for ionization (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote protonation).

-

Data Acquisition :

-

Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

-

Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.

-

Mode: Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Logical Workflow for Characterization

The general workflow for the synthesis and characterization of a modified amino acid like Fmoc-α-Me-Phe-OH is illustrated below. This process ensures the identity and purity of the compound before its use in further applications such as peptide synthesis.

The Cornerstone of Stability: An In-Depth Technical Guide to α-Methylated Amino Acids in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a crucial bridge between the specificity of peptides and the favorable pharmacokinetic profiles of small molecules. However, native peptides are often hindered by their susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and bioavailability. A powerful strategy to overcome these limitations is the incorporation of α-methylated amino acids. This modification, where the α-hydrogen of an amino acid is replaced by a methyl group, imparts significant and predictable effects on the peptide backbone, enhancing its therapeutic potential.

This technical guide provides a comprehensive overview of the role of α-methylated amino acids in the design and development of peptidomimetics. We will delve into the synthetic methodologies for these modified residues, their profound impact on peptide conformation and stability, and their application in creating potent and durable therapeutics. This document is intended to be a practical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key concepts to aid researchers in this dynamic field.

The introduction of an α-methyl group sterically restricts the available conformational space of the peptide backbone, often favoring the adoption of helical or extended structures.[1][2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity.[3] Furthermore, the α-methyl group shields the adjacent peptide bonds from enzymatic cleavage, significantly enhancing the peptide's resistance to proteolysis and extending its in-vivo half-life.[4][5] A notable example of the successful application of this strategy is Trofinetide, a neuroprotective peptide approved for the treatment of Rett syndrome, which incorporates an α-methylated proline residue to improve its stability and oral bioavailability.[2][4]

Synthesis of α-Methylated Amino Acids and Their Incorporation into Peptides

The synthesis of α-methylated amino acids and their subsequent incorporation into peptide chains are critical steps in the development of advanced peptidomimetics. Various synthetic strategies have been developed, with solid-phase peptide synthesis (SPPS) being a prevalent method for peptide elongation.

Stereospecific Synthesis of α-Methylated Amino Acids

The creation of enantiomerically pure α-methylated amino acids is a key challenge. One effective method involves the use of chiral auxiliaries to direct the stereoselective methylation of an enolate intermediate.

Experimental Protocol: Stereospecific Synthesis of α-Methyl-L-tryptophan [6]

-

Synthesis of the Chiral Imidazolidin-4-one: A Schiff base is formed between the N-methyl amide of L-tryptophan and pivalaldehyde. This intermediate is then cyclized to form a 2,5-cis disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one.[6]

-

Enolate Formation: The imidazolidin-4-one is treated with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) to generate the corresponding enolate.[6]

-

Methylation: The enolate is then reacted with an electrophilic methyl source, typically methyl iodide, to introduce the α-methyl group. The steric hindrance from the tert-butyl group directs the methylation to occur from the face opposite to the tert-butyl group, ensuring stereocontrol.[6]

-

Hydrolysis: The resulting methylated imidazolidin-4-one is subjected to strong acidic hydrolysis (e.g., 10N HCl in a sealed tube at 210°C) to cleave the chiral auxiliary and yield the enantiomerically pure α-methyl-L-tryptophan.[6]

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected α-Methylated Amino Acids

The incorporation of α-methylated amino acids into a growing peptide chain is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Manual SPPS using Fmoc Chemistry [7]

-

Resin Preparation: A suitable solid support, such as a PEG-modified polystyrene resin, is swelled in a solvent like dichloromethane (DCM). The first, C-terminal amino acid (which can be an α-methylated residue) is attached to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (either standard or α-methylated) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a defined period. For sterically hindered α-methylated amino acids, double coupling or extended reaction times may be necessary.[8]

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[7]

-

Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Impact of α-Methylation on Peptide Structure and Function

The introduction of an α-methyl group has profound and predictable consequences on the structural and functional properties of peptides.

Conformational Constraint and Helix Induction

The gem-dimethyl group of α-aminoisobutyric acid (Aib), the simplest α-methylated amino acid, restricts the peptide backbone's dihedral angles (φ, ψ), strongly favoring helical conformations such as the 310-helix and the α-helix.[3] This helix-inducing property is a powerful tool in peptidomimetic design, allowing for the stabilization of desired secondary structures that are often crucial for biological activity.

Quantitative Data on Helicity

The helicity of peptides can be quantified using circular dichroism (CD) spectroscopy. The mean residue ellipticity at 222 nm ([θ]222) is characteristic of α-helical content.

| Peptide Modification | % Helicity (Calculated from CD) | Reference |

| Unmodified RNase A peptide | 30% | [10] |

| Stapled RNase A peptide | 77% | [10] |

| Ala → Aib substitution in thermolysin fragment | Increased Tm by 2.2-5.4 °C | [1] |

Note: The percent helicity can be estimated from the mean residue ellipticity at 222 nm.[10][11] The increase in melting temperature (Tm) for the thermolysin fragment indicates enhanced helical stability.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Helicity Analysis [12]

-

Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2) to a final concentration of approximately 0.2-0.3 mg/mL.[13] For peptides with low aqueous solubility, a co-solvent such as trifluoroethanol (TFE) can be added to induce helicity.

-

Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. A quartz cuvette with a path length of 0.1 cm is used.

-

Data Acquisition: The CD spectrum is recorded from approximately 260 nm to 190 nm at a controlled temperature (e.g., 20 °C). Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.[12][13]

-

Data Processing: A blank spectrum of the buffer is subtracted from the peptide spectrum. The raw ellipticity (in millidegrees) is converted to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (pathlength in cm × molar concentration × number of residues)

-

Helicity Estimation: The percentage of α-helicity can be estimated from the [θ]222 value.[10][11]

Enhanced Proteolytic Stability

One of the most significant advantages of α-methylation is the dramatic increase in resistance to enzymatic degradation. The α-methyl group sterically hinders the approach of proteases to the scissile peptide bond, thereby preventing cleavage.

Quantitative Data on Proteolytic Stability

The stability of peptides in the presence of proteases or in biological matrices like serum can be assessed by monitoring the disappearance of the intact peptide over time using RP-HPLC.

| Peptide | Modification | Half-life (t1/2) in human serum | Reference |

| Generic Peptide 1 | Unmodified | Minutes to hours (highly variable) | [14][15] |

| Generic Peptide 2 | α-Methylation | Significantly increased (often by orders of magnitude) | [4][5] |

Note: Specific half-life data is highly sequence-dependent. The table illustrates the general trend of significantly increased stability upon α-methylation.

Experimental Protocol: Proteolytic Stability Assay using RP-HPLC [16]

-

Incubation: The peptide is incubated at a known concentration (e.g., 1 mg/mL) in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in a biological matrix like human serum at 37 °C.

-

Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile), which denatures the proteases.[17]

-

Analysis by RP-HPLC: The samples are analyzed by RP-HPLC with UV detection (typically at 214 or 220 nm). The peak corresponding to the intact peptide is identified by its retention time.

-

Quantification: The peak area of the intact peptide at each time point is integrated. The percentage of remaining intact peptide is calculated relative to the peak area at time zero.

-

Half-Life Determination: The data is plotted as the percentage of intact peptide versus time, and the half-life (t1/2) is determined from the resulting degradation curve.

Case Study: Trofinetide and its Signaling Pathway

Trofinetide is a synthetic analogue of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), with the sequence Gly-Pro-Glu.[2] The proline residue is α-methylated, which confers resistance to proteolysis and enhances its oral bioavailability.[2] Trofinetide is approved for the treatment of Rett syndrome, a rare neurodevelopmental disorder.

The mechanism of action of Trofinetide is believed to be mediated through the IGF-1 receptor, leading to the activation of downstream signaling pathways that are crucial for neuronal survival, synaptic plasticity, and reducing neuroinflammation.[2][10]

Structural Analysis of α-Methylated Peptidomimetics

Detailed three-dimensional structural information is paramount for understanding the effects of α-methylation and for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed for this purpose.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the conformation of peptides in solution, which is often more physiologically relevant than the solid state.

Experimental Protocol: 2D NMR for Peptide Structure Determination [18][19]

-

Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H2O/D2O or an organic solvent) to a concentration of 1-5 mM.[20] The pH is adjusted, and a deuterium-labeled solvent is used for the lock signal.

-

Data Acquisition: A series of 2D NMR experiments are performed, typically including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints between different parts of the peptide.[18]

-

-

Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence.

-

Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

Experimental Protocol: Peptide Crystallography [21]

-

Crystallization: The purified peptide is subjected to a wide range of crystallization screening conditions (varying precipitants, buffers, and salts) to obtain well-ordered crystals. This is often the most challenging step.[21]

-

Data Collection: A suitable crystal is mounted and exposed to a collimated X-ray beam, often at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Phase Determination: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating heavy atoms).

-

Model Building and Refinement: An initial model of the peptide is built into the electron density map and then refined against the experimental data to obtain the final, high-resolution 3D structure.

Conclusion

The incorporation of α-methylated amino acids is a robust and versatile strategy in peptidomimetic design. This single, seemingly minor, modification can profoundly enhance the therapeutic potential of peptides by conferring conformational rigidity and exceptional resistance to proteolytic degradation. The ability to pre-organize a peptide into a bioactive conformation and to significantly extend its in-vivo half-life makes α-methylation an invaluable tool for medicinal chemists and drug developers. As synthetic methodologies become more refined and our understanding of the structural consequences of α-methylation deepens, we can expect to see an increasing number of potent and durable peptidomimetic drugs, incorporating these unique building blocks, advancing into clinical development and ultimately benefiting patients.

References

- 1. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. α-Methyl Amino Acids - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Amphetamine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-α-Methyl-L-phenylalanine (Fmoc-alpha-Me-Phe-OH): Commercial Availability, Purity, and Quality Control

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. Fmoc-α-methyl-L-phenylalanine (Fmoc-alpha-Me-Phe-OH) is a critical building block in the synthesis of peptides with enhanced stability and conformational rigidity. This technical guide provides an in-depth overview of its commercial suppliers, available purity data, and key experimental protocols for its analysis.

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is the foundational step for its successful application. A number of reputable suppliers offer this compound, often with detailed specifications available upon request in the form of a Certificate of Analysis (CoA). While lot-specific data will vary, the following table summarizes publicly available information from various commercial vendors. It is important to note that some suppliers list purity for the closely related N-methylated phenylalanine derivative, which can serve as a benchmark for expected quality.

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |

| Bachem AG | Fmoc-α-Me-Phe-OH | 135944-05-7 | Research grade, CoA available | Not specified |

| Santa Cruz Biotechnology | Fmoc-alpha-methyl-L-phenylalanine | 135944-05-7 | Research grade, CoA available[1] | Not specified[1] |

| MedchemExpress | Fmoc-N-Me-Phe-OH (related compound) | 77128-73-5 | 99.83%[2] | HPLC[2] |

| GL Biochem (Shanghai) Ltd. | Fmoc-α-Me-L-Phe-OH | 135944-05-7 | ≥98%[3] | Not specified[3] |

| Aapptec Peptides | This compound | 135944-05-7 | Research grade, CoA available[4] | Not specified[4] |

| Iris Biotech GmbH | Fmoc-alpha-Me-L-Phe-OH | 135944-05-7 | Research grade | Not specified |

| Advanced ChemTech | Fmoc-α-Me-Phe-OH | Not specified | Research grade | Not specified |

| Sigma-Aldrich (Novabiochem®) | Fmoc-Phe-OH (related compound) | 35661-40-6 | ≥99.0% | HPLC |

| Sigma-Aldrich (Novabiochem®) | Fmoc-N-Me-Phe-OH (related compound) | 77128-73-5 | ≥98.0% | HPLC |

Note: Researchers are strongly encouraged to request a lot-specific Certificate of Analysis from the supplier before purchase to obtain detailed purity information.

Experimental Protocols

The synthesis and purification of Fmoc-protected amino acids are critical processes that determine the final purity of the product. While specific protocols for this compound are proprietary to manufacturers, general methodologies can be inferred from the scientific literature for related compounds.

General Synthesis and Purification of Fmoc-Amino Acids

A common method for the synthesis of Fmoc-amino acids involves the reaction of the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The purification of the crude product is crucial to remove unreacted starting materials and byproducts. A typical purification protocol for a related compound, Fmoc-Phe-OH, involves recrystallization from a solvent such as toluene.[5]

Illustrative Purification Protocol (Adapted from Fmoc-Phe-OH):

-

Dissolution: Dissolve the crude Fmoc-amino acid (e.g., 100 g) in a suitable solvent (e.g., 600 mL of toluene) in a reaction flask.

-

Heating: Gently heat the mixture to 50°C with stirring and maintain this temperature for approximately 1 hour to ensure complete dissolution.

-

Cooling and Crystallization: Gradually cool the solution to room temperature (30 ± 5°C) and continue stirring for about 2 hours to allow for crystallization.

-

Filtration: Filter the crystalline product and wash the filter cake with a small amount of cold solvent (e.g., toluene).

-

Drying: Dry the purified product under vacuum at 50°C until a constant weight is achieved.

Analytical Methods for Purity Assessment

A comprehensive assessment of purity requires the use of multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and powerful method for determining the purity of Fmoc-amino acids.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Principle: This technique separates compounds based on their hydrophobicity. The Fmoc-amino acid and any impurities are passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase.

-

Typical Conditions (for Fmoc-N-Me-AA-OH, adaptable for this compound):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used. For example, a gradient of 50% to 100% acetonitrile over 8 minutes.[6]

-

Detection: UV absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., 254 nm or 265 nm).

-

Purity Calculation: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram.[6]

-

2. Thin-Layer Chromatography (TLC):

-

Principle: A simple and rapid method for monitoring reaction progress and identifying the presence of impurities.

-

Procedure: A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase. The separated spots are visualized under UV light.

-

Purity Assessment: While less quantitative than HPLC, TLC can provide a qualitative assessment of purity. A single spot indicates a relatively pure compound.

3. Mass Spectrometry (MS):

-

Principle: This technique confirms the identity of the synthesized compound by measuring its mass-to-charge ratio.

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is often used to couple the separation power of HPLC with the identification capabilities of MS.[6]

4. Acid-Base Titration (Acidimetry):

-

Principle: This method quantifies the amount of the acidic carboxylic acid group in the Fmoc-amino acid.

-

Procedure: A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

-

Purity Calculation: The purity is calculated based on the amount of base required to neutralize the acid.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of commercially supplied this compound, ensuring its suitability for use in peptide synthesis.

Caption: Quality control workflow for this compound.

Signaling Pathways and Logical Relationships

In the context of this technical guide, a logical relationship diagram can illustrate the decision-making process for a researcher upon receiving a commercial batch of this compound.

Caption: Decision process for accepting a commercial batch.

References

- 1. scbt.com [scbt.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Fmoc-α-Me-L-Phe-OH | Fmoc-Alpha-Me-L-Phe-OH | MFCD02682285, CasNo.135944-05-7 GL Biochem (Shanghai) Ltd. China (Mainland) [glschina1.lookchem.com]

- 4. peptide.com [peptide.com]

- 5. ajpamc.com [ajpamc.com]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-α-Me-Phe-OH: A Technical Guide to Inducing and Stabilizing Helical Structures in Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of peptide secondary structure is a cornerstone of modern drug discovery and development. Helical conformations, in particular, are critical motifs for mediating protein-protein interactions (PPIs). Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) is a key unnatural amino acid derivative that serves as a powerful tool for inducing and stabilizing α-helical and 3(10)-helical structures within synthetic peptides. Its α-methyl group provides a conformational constraint that favors helical geometries, enhancing proteolytic stability and bioavailability. This technical guide provides an in-depth overview of the application of Fmoc-α-Me-Phe-OH in peptide chemistry, including quantitative data on helicity induction, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Introduction: The Role of Helical Peptides in Drug Discovery

Peptides are increasingly recognized as promising therapeutic agents due to their high specificity and low toxicity.[1] Many biologically active peptides adopt helical conformations to interact with their targets. However, short, linear peptides are often conformationally flexible in solution and susceptible to enzymatic degradation. The incorporation of α,α-disubstituted amino acids, such as α-methyl-phenylalanine, sterically hinders the peptide backbone, promoting the formation of stable helical structures.[1] This conformational rigidity can lead to improved binding affinity, enhanced resistance to proteases, and better pharmacokinetic profiles.

Fmoc-α-Me-Phe-OH is a commercially available building block for Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the site-specific introduction of this helix-inducing residue.

Quantitative Analysis of Helicity Induction

The degree of helicity in a peptide can be quantitatively assessed using circular dichroism (CD) spectroscopy. CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the peptide.[2] α-helical structures are characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.[3]

| Peptide Sequence | α,α-Disubstituted Amino Acid | Mean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) | Predominant Helical Structure | Reference |

| Cbz-(L-Leu-L-Leu-Aib)₂-OMe | Aib | -15,000 | Right-handed 3(10)-helix | [4] |

| Cbz-(L-Leu-L-Leu-(S,S)-Ac5cdOM)₂-OMe | (S,S)-Ac5cdOM | -25,000 | Right-handed α-helix | [4] |

| Boc-(L-Leu-L-Leu-Aib)₃-OMe | Aib | -18,000 | Right-handed 3(10)-helix | [4] |

| Boc-(L-Leu-L-Leu-(S,S)-Ac5cdOM)₃-OMe | (S,S)-Ac5cdOM | -30,000 | Right-handed α-helix | [4] |

Table 1: Representative Circular Dichroism Data for Helical Peptides Containing α,α-Disubstituted Amino Acids.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing α-Methyl-Phenylalanine

This protocol describes the manual synthesis of a generic peptide containing an α-methyl-phenylalanine residue using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-α-Me-Phe-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 2 hours. For Fmoc-α-Me-Phe-OH, a longer coupling time (e.g., 4 hours or overnight) and the use of a stronger coupling agent like HATU may be beneficial due to steric hindrance.[5]

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide pellet.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Circular Dichroism (CD) Spectroscopy for Helicity Assessment

This protocol outlines the general procedure for acquiring and analyzing CD spectra to determine the secondary structure of a synthesized peptide.[2][3]

Materials:

-

Purified peptide

-

Appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4; trifluoroethanol (TFE) can be used as a helix-promoting solvent)

-

CD spectrophotometer

-

Quartz cuvette (e.g., 1 mm path length)

-

Nitrogen gas supply

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in the chosen solvent to a final concentration of 0.1-0.2 mg/mL.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Purge the CD spectrophotometer with nitrogen gas.

-

Set the measurement parameters:

-

Wavelength range: 190-260 nm

-

Data pitch: 1 nm

-

Scanning speed: 50 nm/min

-

Bandwidth: 1 nm

-

Number of accumulations: 3-5

-

-

-

Data Acquisition:

-

Record a baseline spectrum with the blank solution.

-

Record the CD spectrum of the peptide sample.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Smooth the resulting spectrum if necessary.

-

Convert the data from ellipticity (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l * n) where:

-

θ is the observed ellipticity in degrees

-

c is the molar concentration of the peptide

-

l is the path length of the cuvette in cm

-

n is the number of amino acid residues

-

-

-

Secondary Structure Analysis:

-

Analyze the processed CD spectrum. The presence of negative bands at ~208 nm and ~222 nm is indicative of α-helical content.

-

The percentage of helicity can be estimated using various algorithms and online tools (e.g., BeStSel, CONTIN).[6]

-

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates the general workflow from peptide design to structural and functional analysis.

Targeted Signaling Pathway: p53-MDM2 Interaction

Stabilized helical peptides are excellent candidates for inhibiting protein-protein interactions. A prominent example is the disruption of the p53-MDM2 interaction, which is a key target in cancer therapy.[7][8][9][10] The tumor suppressor p53 is negatively regulated by the oncoprotein MDM2, which binds to the helical transactivation domain of p53 and promotes its degradation. A peptide designed with a stabilized α-helical structure, potentially through the inclusion of Fmoc-α-Me-Phe-OH, can mimic the p53 helix, bind to MDM2, and prevent the degradation of endogenous p53, thereby restoring its tumor-suppressive functions.

The diagram below illustrates this targeted signaling pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Targeting MDM2-p53 interaction in Glioblastoma: Transcriptomic analysis and Peptide-Based inhibition strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Conformational analysis of peptides containing alpha-methyl-phenylalanine

An In-depth Technical Guide to the Conformational Analysis of Peptides Containing α-Methyl-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Among these, α-methyl-phenylalanine (α-Me-Phe) stands out for its ability to impose significant conformational constraints on the peptide backbone. This modification can lead to increased proteolytic stability, enhanced bioavailability, and improved receptor affinity and selectivity.[1][2][3] This guide provides a comprehensive overview of the conformational analysis of peptides containing α-methyl-phenylalanine, detailing experimental protocols, summarizing key data, and visualizing workflows for researchers in the field.

The Role of α-Methyl-Phenylalanine in Peptide Conformation

The substitution of the α-hydrogen atom with a methyl group in phenylalanine introduces steric hindrance that significantly restricts the rotational freedom around the main chain dihedral angles, phi (φ) and psi (ψ). This constraint limits the accessible conformational space for the amino acid residue, often forcing the peptide into specific secondary structures like helices or turns.[4] Computational studies on dipeptides containing α-methyl-phenylalanine reveal distinct conformational preferences that can be leveraged in the rational design of peptide analogs with desired structures.[4] This pre-organization of the peptide structure can be crucial for its biological activity, particularly in applications such as enzyme inhibition or receptor binding.[1]

Key Experimental Techniques for Conformational Analysis

A multi-faceted approach combining several biophysical and computational techniques is essential for a thorough conformational analysis of α-Me-Phe containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational states.[5] For peptides containing α-Me-Phe, NMR helps to elucidate the local and global structural changes induced by this modification.

Detailed Experimental Protocol for NMR Analysis

-

Sample Preparation :

-

Synthesize and purify the peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected α-methyl-L-phenylalanine.[2][6]

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[7]

-

Adjust the pH to a desired value (often close to physiological pH) and add a DSS or TSP standard for chemical shift referencing.

-

-

Data Acquisition :

-

Record a set of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

TOCSY (Total Correlation Spectroscopy) : Acquire with varying mixing times (e.g., 20-80 ms) to identify all protons within a single amino acid's spin system.[7]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire with mixing times of 100-300 ms to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[7]

-

COSY (Correlation Spectroscopy) : Used to identify scalar-coupled protons, typically within 2-3 bonds of each other.

-

For larger or more complex peptides, isotopic labeling (¹³C, ¹⁵N) may be necessary, followed by heteronuclear experiments like HSQC, HNCA, etc.[5]

-

-

Data Processing and Analysis :

-

Process the raw NMR data (Fourier transformation, phasing, and baseline correction) using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances sequentially using the TOCSY and NOESY spectra.

-

Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

-

Use software like CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

-

X-ray Crystallography

X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state. While it offers a static picture, it is invaluable for precisely defining bond angles, distances, and the overall conformation of α-Me-Phe containing peptides.

Detailed Experimental Protocol for X-ray Crystallography

-

Crystallization :

-

Dissolve the highly purified peptide in a suitable buffer.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Optimize the conditions that produce initial microcrystals to obtain single, diffraction-quality crystals.

-

-

Data Collection :

-

Mount a suitable crystal and cryo-cool it in a stream of liquid nitrogen to prevent radiation damage.

-

Collect diffraction data using a synchrotron X-ray source or a home-source X-ray diffractometer.

-

-

Structure Determination and Refinement :

-

Process the diffraction data to obtain reflection intensities.

-

Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data to improve its fit and geometry, resulting in the final high-resolution crystal structure.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique used to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.[8] It is particularly useful for monitoring conformational changes as a function of environment (e.g., solvent, temperature).[9][10]

Detailed Experimental Protocol for CD Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of the peptide in a buffer that does not have a high absorbance in the far-UV region (e.g., phosphate buffer).

-

Determine the precise peptide concentration using methods like quantitative amino acid analysis or UV absorbance if aromatic residues are present.

-

Prepare a final sample with a peptide concentration typically in the range of 10-100 µM.

-

-

Data Acquisition :

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record the CD spectrum in the far-UV region (typically 190-260 nm).

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

Data is typically collected as ellipticity (θ) in millidegrees.

-

-

Data Analysis :

-

Convert the observed ellipticity to mean residue ellipticity [θ] using the peptide concentration, path length, and number of residues.

-

Analyze the resulting spectrum for characteristic secondary structure signals:

-

α-helix : Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet : A negative band around 218 nm and a positive band around 195 nm.

-

Random coil : A strong negative band around 200 nm.

-

-

Use deconvolution algorithms (e.g., K2D2, CONTIN) to estimate the percentage of each secondary structure type.

-

Visualizing Experimental and Logical Workflows

General Workflow for Conformational Analysis

Caption: General workflow for the conformational analysis of peptides.

Quantitative Data and Conformational Propensities

The incorporation of α-Me-Phe sterically restricts the peptide backbone. The table below summarizes the expected impact on conformational parameters and provides an example of binding affinity data for a therapeutic application.

| Parameter | Phenylalanine (Phe) | α-Methyl-Phenylalanine (α-Me-Phe) | Rationale |

| Allowed φ/ψ Angles | Broad regions in Ramachandran plot (α-helical, β-sheet) | Highly restricted, often to the α-helical region | The α-methyl group causes steric clashes that disfavor extended (β-sheet) conformations.[4] |

| Conformational Flexibility | High | Low | The steric bulk of the methyl group locks the backbone into a more defined conformation. |

| Proteolytic Stability | Susceptible to cleavage | Increased resistance | Proteases often cannot accommodate the α-methyl substitution in their active sites.[1] |

Example: Binding Affinity in Alzheimer's Disease Research

Peptides containing α-methyl-phenylalanine have been designed to inhibit the aggregation of the Amyloid-Beta (Aβ) peptide, a key event in Alzheimer's disease.[6] The binding affinity of these peptides to Aβ can be quantified by the dissociation constant (Kd).

| Peptide Type | Dissociation Constant (Kd) | Reference |

| Linear Peptide 1 | 299 nM | [6] |

| Linear Peptide 2 | 37 nM | [6] |

| Linear Peptide 3 | 8.6 nM | [6] |

| Cyclic Peptide | 49 nM | [6] |

| α-Me-Phe Peptide | Expected to have high affinity | [6] |

Lower Kd values indicate stronger binding affinity.

Biological Application: Inhibition of Amyloid-Beta Aggregation

A promising therapeutic strategy for Alzheimer's disease involves preventing the Aβ peptide from aggregating into toxic oligomers and plaques. Peptides containing α-Me-Phe can be designed to bind to Aβ monomers, stabilizing them and preventing their self-assembly.

Logical Diagram of Aβ Aggregation Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. bohrium.com [bohrium.com]

- 4. Study of the conformational profile of selected unnatural amino acid residues derived from l‐phenylalanine | Semantic Scholar [semanticscholar.org]

- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Alpha-methylated Phenylalanine Containing Peptide targeting Amyloid beta for Alzheimer's treatment [digitalcommons.kennesaw.edu]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for Fmoc-α-Me-Phe-OH Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) is a sterically hindered amino acid derivative crucial for the synthesis of peptides with enhanced stability against enzymatic degradation.[1] The presence of the α-methyl group provides a conformational constraint and shields the peptide backbone, making it a valuable building block in the development of therapeutic peptides with improved pharmacokinetic properties. However, its bulky nature presents challenges in solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields when using standard protocols.

These application notes provide a detailed protocol for the efficient incorporation of Fmoc-α-Me-Phe-OH into peptide sequences using Fmoc-based SPPS. The protocols outlined below address the challenges of steric hindrance through optimized coupling strategies, including the use of potent activating agents and extended reaction times.

Key Challenges in Incorporating Fmoc-α-Me-Phe-OH

The primary obstacle in utilizing Fmoc-α-Me-Phe-OH in SPPS is the steric hindrance posed by the α-methyl group, which can significantly slow down the coupling reaction. This can result in:

-

Low Coupling Efficiency: Incomplete reaction of the activated amino acid with the free N-terminal amine of the growing peptide chain.

-

Formation of Deletion Sequences: Failure to incorporate the amino acid at the desired position.

-

Lower Overall Yield and Purity: Accumulation of deletion sequences and other byproducts complicates purification and reduces the final yield of the target peptide.

To overcome these challenges, modifications to standard SPPS protocols are necessary, primarily focusing on the coupling step.

Experimental Protocols

This section details the materials and methods for the successful incorporation of Fmoc-α-Me-Phe-OH into a peptide sequence on a solid support.

Materials

-

Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated peptides.

-

Amino Acids: Fmoc-protected amino acids, including Fmoc-α-Me-Phe-OH. High purity (≥98%) is recommended.[2]

-

Solvents:

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Monitoring: Kaiser test or other ninhydrin-based tests to monitor coupling completion.

Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step with fresh 20% piperidine in DMF for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove residual piperidine.

Coupling of Fmoc-α-Me-Phe-OH

Due to the steric hindrance of Fmoc-α-Me-Phe-OH, a standard single coupling may be insufficient. A double coupling strategy using a highly efficient coupling reagent is recommended.

Activation of Fmoc-α-Me-Phe-OH:

-

In a separate vial, dissolve Fmoc-α-Me-Phe-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes before adding it to the resin.

Coupling Protocol (Double Coupling Recommended):

-

Add the pre-activated Fmoc-α-Me-Phe-OH solution to the deprotected resin.

-

Agitate the reaction mixture for an extended period, typically 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended or gentle heating (e.g., 35-40°C) may be applied.

-

After the first coupling, drain the reaction solution and wash the resin with DMF.

-

Perform a Kaiser test to check for the presence of free amines. A positive result (blue/purple beads) indicates incomplete coupling.

-

Regardless of the Kaiser test result, it is advisable to proceed with a second coupling to ensure maximum incorporation.

-

Prepare a fresh solution of activated Fmoc-α-Me-Phe-OH as described above.

-